molecular formula C3F7NO2 B12435578 1,1,1,2,3,3,3-Heptafluoro-2-nitropropane

1,1,1,2,3,3,3-Heptafluoro-2-nitropropane

Katalognummer: B12435578
Molekulargewicht: 215.03 g/mol
InChI-Schlüssel: UISSYCBUFPISAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,3,3,3-Heptafluoro-2-nitropropane is a fluorinated organic compound with the molecular formula C₃F₇NO₂. It is characterized by the presence of seven fluorine atoms and a nitro group attached to a propane backbone. This compound is known for its unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1,1,1,2,3,3,3-Heptafluoro-2-nitropropane typically involves the fluorination of precursor compounds under controlled conditionsIndustrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .

Analyse Chemischer Reaktionen

1,1,1,2,3,3,3-Heptafluoro-2-nitropropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions typically yield amines or other reduced nitrogen-containing compounds.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1,1,1,2,3,3,3-Heptafluoro-2-nitropropane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1,1,2,3,3,3-Heptafluoro-2-nitropropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

1,1,1,2,3,3,3-Heptafluoro-2-nitropropane can be compared with other fluorinated nitro compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various scientific and industrial contexts.

Eigenschaften

Molekularformel

C3F7NO2

Molekulargewicht

215.03 g/mol

IUPAC-Name

1,1,1,2,3,3,3-heptafluoro-2-nitropropane

InChI

InChI=1S/C3F7NO2/c4-1(11(12)13,2(5,6)7)3(8,9)10

InChI-Schlüssel

UISSYCBUFPISAT-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)(F)F)(C(F)(F)F)([N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.